molecular formula C19H19Cl2NO B12584423 2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine CAS No. 647841-05-2

2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine

Cat. No.: B12584423
CAS No.: 647841-05-2
M. Wt: 348.3 g/mol
InChI Key: PRJITYMHFJCKLK-UHFFFAOYSA-N
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Description

2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine is a complex heterocyclic compound that features a unique structure combining an oxazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine typically involves multi-step reactions One common method includes the reaction of 2-chlorobenzaldehyde with an appropriate amine to form an imine intermediate This intermediate then undergoes cyclization with a suitable reagent to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce alcohols or amines

Scientific Research Applications

2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]pyridine: Similar in structure but contains a sulfur atom instead of an oxygen atom in the ring.

    Oxazolo[3,2-a]pyridine: Shares the oxazole and pyridine rings but lacks the chlorophenyl groups.

    Pyrido[3,2-a]pyrimidine: Contains a fused pyridine and pyrimidine ring system.

Uniqueness

2,3-Bis(2-chlorophenyl)hexahydro-5H-[1,3]oxazolo[3,2-a]pyridine is unique due to the presence of two chlorophenyl groups, which enhance its reactivity and potential for functionalization. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research and industry.

Properties

CAS No.

647841-05-2

Molecular Formula

C19H19Cl2NO

Molecular Weight

348.3 g/mol

IUPAC Name

2,3-bis(2-chlorophenyl)-3,5,6,7,8,8a-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridine

InChI

InChI=1S/C19H19Cl2NO/c20-15-9-3-1-7-13(15)18-19(14-8-2-4-10-16(14)21)23-17-11-5-6-12-22(17)18/h1-4,7-10,17-19H,5-6,11-12H2

InChI Key

PRJITYMHFJCKLK-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)OC(C2C3=CC=CC=C3Cl)C4=CC=CC=C4Cl

Origin of Product

United States

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